molecular formula C9H14BNO2 B15225252 (2-Isobutylpyridin-4-yl)boronic acid

(2-Isobutylpyridin-4-yl)boronic acid

Cat. No.: B15225252
M. Wt: 179.03 g/mol
InChI Key: JSMGCWZNVYPQEM-UHFFFAOYSA-N
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Description

(2-Isobutylpyridin-4-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an isobutyl group at the 2-position and a boronic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutylpyridin-4-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture of water and organic solvents

    Temperature: Typically between 50°C to 100°C

Industrial Production Methods

Industrial production of this compound may involve similar Suzuki–Miyaura coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Isobutylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic ester or boronate

    Reduction: Formation of the corresponding borane

    Substitution: Reaction with electrophiles to form new carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base

Major Products

The major products formed from these reactions include boronic esters, boronates, and various substituted pyridine derivatives .

Scientific Research Applications

(2-Isobutylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isobutylpyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electron-donating properties of the pyridine ring and the steric effects of the isobutyl group.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

(2-Isobutylpyridin-4-yl)boronic acid is unique due to the presence of the isobutyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions. Additionally, the pyridine ring enhances the electron density at the boron center, making it more reactive in certain transformations compared to other boronic acids .

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

[2-(2-methylpropyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H14BNO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h3-4,6-7,12-13H,5H2,1-2H3

InChI Key

JSMGCWZNVYPQEM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)CC(C)C)(O)O

Origin of Product

United States

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